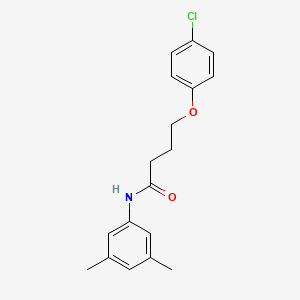

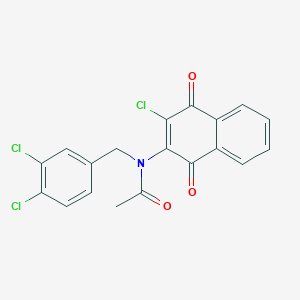

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide" is a chemical entity that may be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic organic acids and proceeding through esterification, formation of intermediates such as hydrazides and thiols, and final coupling reactions. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which are then reacted with a bromobutanamide precursor in the presence of DMF and NaH to yield the target compounds . This methodology could potentially be adapted for the synthesis of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. For example, the crystal structure of a complex molecule containing a 4-chlorophenyl group was determined using X-ray crystallography, revealing the molecule's crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and C-H...π interactions . These techniques could be employed to determine the molecular structure of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide" and to understand its intermolecular interactions.

Chemical Reactions Analysis

The electrochemical behavior of chlorinated phenolic compounds can be studied using cyclic voltammetry and controlled-potential electrolysis. For example, the electrochemical reduction of triclosan in DMF was investigated, showing the reductive cleavage of aryl carbon-chlorine bonds and the formation of various phenolic reduction products . This information can be useful in predicting the electrochemical properties and potential reactions of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide," especially if it contains similar chlorophenoxy moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of specific functional groups, such as chlorophenoxy or butanamide, can affect properties like solubility, melting point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of "4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide," they do offer insights into the properties of structurally related compounds. For instance, the solubility of the compound in organic solvents like DMF can be inferred from the synthesis and reaction conditions described . Additionally, the presence of chloro and methoxy groups, as seen in the synthesized lipoxygenase inhibitors, suggests potential biological activity that could be explored for the compound .

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Reactions

The electrooxidative double ene-type chlorination process is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrating the compound's role in synthesizing functionalized isoprene units. This methodology showcases the compound's utility in creating diverse chemical structures through selective preparation under specific conditions, highlighting its importance in organic synthesis and chemical research (Uneyama et al., 1983).

Catalyst for Novel Syntheses

Bis-ionic liquid [BDBDIm]Br has been utilized as an effective catalyst for synthesizing novel benzoxazoles using different salicylic acid derivatives and 2-amino-4-chlorophenol at room temperature. This application underscores the compound's role in facilitating reactions under mild conditions, contributing to greener and more efficient chemical processes (Nikpassand et al., 2015).

Asymmetric Reductions

The compound is highlighted as a chiral organocatalyst used in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. This illustrates its application in producing chiral molecules, which is crucial for the development of drugs and active pharmaceutical ingredients (Noshi, 2014).

Fluoride Binding and Redox Chemistry

The synthesis and study of phlorin macrocycles that display cooperative fluoride binding reveal the compound's potential in developing materials with specific binding properties. This research contributes to the understanding of supramolecular chemistry and the design of materials with tailored electronic and photophysical properties (Pistner et al., 2013).

Polymerization Catalysts

Nickel(II) and Palladium(II) diimine complexes bearing 2,6-Diphenyl aniline moieties have been explored as catalysts for olefin polymerization. This research demonstrates the compound's role in advancing polymer science by enabling the synthesis of new polymers with specific properties and applications (Schmid et al., 2001).

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-13-10-14(2)12-16(11-13)20-18(21)4-3-9-22-17-7-5-15(19)6-8-17/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMRDRJTJVJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)